molecular formula C42H65N13O10 B1408576 (Sar1,Gly8)-Angiotensin II CAS No. 51887-62-8

(Sar1,Gly8)-Angiotensin II

Número de catálogo B1408576
Número CAS: 51887-62-8
Peso molecular: 912 g/mol
Clave InChI: NRJXBSMDHPMIPQ-SRRHRALWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“(Sar1,Gly8)-Angiotensin II” is a peptide with the amino acid sequence Sar-Arg-Val-Tyr-Ile-His-Pro-Gly . It is an angiotensin II antagonist . The empirical formula is C42H65N13O10 .


Synthesis Analysis

The synthesis of “(Sar1,Gly8)-Angiotensin II” has been achieved through the solid phase method . This method is commonly used for peptide synthesis.


Molecular Structure Analysis

The molecule contains a total of 132 bonds, including 67 non-H bonds, 20 multiple bonds, 26 rotatable bonds, 9 double bonds, and 11 aromatic bonds . It also includes 2 five-membered rings, 1 six-membered ring, 1 carboxylic acid (aliphatic), 6 secondary amides (aliphatic), 1 tertiary amide (aliphatic), and 1 guanidine derivative .


Physical And Chemical Properties Analysis

The molecular weight of “(Sar1,Gly8)-Angiotensin II” is approximately 912.05 (anhydrous free base basis) . It is typically stored at a temperature of -20°C .

Aplicaciones Científicas De Investigación

Angiotensin II Inhibitor in Renal Xenograft Model

  • Study Context : The effect of angiotensin II inhibitor, specifically (sar1,gly8 angiotensin II), was explored in a renal xenograft model involving pigs and dogs.
  • Findings : It was found that this angiotensin II inhibitor does not prevent hyperacute rejection (HAR), suggesting that the vasoconstriction during HAR is not related to high levels of angiotensin II (Haberal et al., 1975).

Impact on Renal Expression of Growth Response Genes

  • Study Context : The study investigated the in vivo effect of Angiotensin II (Ang II) on renal expression of early growth response genes like c-fos, Egr-1, and c-jun.
  • Findings : The infusion of Ang II and the Ang II antagonist (Sar1 Gly8-angiotensin II) showed that the antagonist blocked the increase in Egr-1 and c-fos expression, indicating the specificity of the response to Ang II (Rosenberg & Hostetter, 1993).

AT1 Angiotensin II Receptor Selectivity

  • Study Context : This research aimed at understanding the selective nature of sarcosine1,glycine8 Ang II (Sar1,Gly8 Ang II) for AT1 angiotensin II receptors.
  • Findings : Sar1,Gly8 Ang II was identified as the first angiotensin peptide analog to show AT1 receptor selectivity, useful for labeling AT1 receptors and characterizing ligand docking sites (Speth, 2003).

Effect on Blood Pressure and Cardiac Electrical Activity

  • Study Context : The research studied the immediate effects of Ang II on cardiac repolarization and the slow component of delayed rectifier K+ current in guinea pig atrial myocytes.
  • Findings : The study found that Sar1–Ang II effectively increased the amplitude of the delayed rectifier K+ current, suggesting a potential mechanism by which elevated levels of Ang II might promote atrial fibrillation in heart failure (Zankov et al., 2006).

Use in Understanding and Treating High Blood Pressure

  • Study Context : Sar1-ala8-angiotensin II, an angiotensin II inhibitor, was used in a clinical setting to understand and treat high blood pressure.
  • Findings : In patients with increased plasma-renin, angiotensin blockade led to significant reductions in blood pressure, suggesting its role in sustaining high blood pressure and its potential in treating hypertensive situations associated with high renin levels (Brunner et al., 1973).

Implications in COVID-19 Therapy

  • Study Context : Explored the potential of angiotensin II receptor blockers (ARBs) and angiotensin I converting enzyme inhibitors (ACEI) in protecting hypertensive patients infected with SARS-CoV-2.
  • Findings : The research highlighted that these inhibitors, including Sar1-Gly8 Ang II, reduce excess angiotensin II and maintain homeostasis and vasodilation, suggesting their use in COVID-19 therapy (Matsoukas et al., 2021).

Mecanismo De Acción

“(Sar1,Gly8)-Angiotensin II” acts as an antagonist of angiotensin II . This means it can bind to angiotensin II receptors and block their activation, preventing the physiological effects of angiotensin II.

Propiedades

IUPAC Name

2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H65N13O10/c1-6-24(4)35(40(64)52-30(18-26-19-46-22-49-26)41(65)55-16-8-10-31(55)38(62)48-21-33(58)59)54-37(61)29(17-25-11-13-27(56)14-12-25)51-39(63)34(23(2)3)53-36(60)28(50-32(57)20-45-5)9-7-15-47-42(43)44/h11-14,19,22-24,28-31,34-35,45,56H,6-10,15-18,20-21H2,1-5H3,(H,46,49)(H,48,62)(H,50,57)(H,51,63)(H,52,64)(H,53,60)(H,54,61)(H,58,59)(H4,43,44,47)/t24-,28-,29-,30-,31-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJXBSMDHPMIPQ-SRRHRALWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H65N13O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

912.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Sar1,Gly8)-Angiotensin II

CAS RN

51887-62-8
Record name Angiotensin II, sar(1)-ile(5)-gly(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051887628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Sar1,Gly8)-Angiotensin II
Reactant of Route 2
Reactant of Route 2
(Sar1,Gly8)-Angiotensin II
Reactant of Route 3
Reactant of Route 3
(Sar1,Gly8)-Angiotensin II
Reactant of Route 4
(Sar1,Gly8)-Angiotensin II
Reactant of Route 5
Reactant of Route 5
(Sar1,Gly8)-Angiotensin II
Reactant of Route 6
(Sar1,Gly8)-Angiotensin II

Q & A

Q1: How does (Sar1,Gly8)-Angiotensin II interact with its target and what are the downstream effects?

A1: (Sar1,Gly8)-Angiotensin II exerts its effects by competitively binding to the angiotensin II receptor, specifically the AT1 receptor subtype. This binding prevents the endogenous ligand, angiotensin II, from binding to its receptor and triggering its usual physiological responses. [, ] As angiotensin II is a potent vasoconstrictor and plays a significant role in regulating blood pressure, blocking its action with (Sar1,Gly8)-Angiotensin II leads to vasodilation and a decrease in blood pressure. []

Q2: Can you elaborate on the specific research findings that highlight the role of (Sar1,Gly8)-Angiotensin II in blood pressure regulation?

A2: A study utilizing a rat model of adrenal insufficiency demonstrated the importance of various hormonal systems in maintaining blood pressure. [] Researchers found that (Sar1,Gly8)-Angiotensin II administration significantly reduced mean arterial pressure in mineralocorticoid-deficient rats, indicating a crucial role for angiotensin II in sustaining blood pressure under these conditions. [] This study highlights the potential therapeutic use of (Sar1,Gly8)-Angiotensin II or similar angiotensin II receptor antagonists in managing hypertension, particularly in the context of specific hormonal imbalances.

Q3: Beyond blood pressure regulation, were any other applications of (Sar1,Gly8)-Angiotensin II explored in the provided research?

A3: Interestingly, (Sar1,Gly8)-Angiotensin II was investigated for its potential in modulating hyperacute rejection (HAR) in a pig-to-dog renal xenograft model. [] Unfortunately, the study concluded that (Sar1,Gly8)-Angiotensin II did not prevent HAR, implying that the vasoconstriction observed during HAR is not primarily mediated by elevated angiotensin II levels. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.